![molecular formula C10H12O4S B2767496 Methyl 2-(methanesulfonylmethyl)benzoate CAS No. 25195-65-7](/img/structure/B2767496.png)
Methyl 2-(methanesulfonylmethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(methanesulfonylmethyl)benzoate” is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.26 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(methanesulfonylmethyl)benzoate” were not found in the search results, the synthesis of similar compounds such as methyl benzoate has been studied. For instance, methyl benzoate can be prepared using an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) .Scientific Research Applications
Organophosphorus Poisoning Antidote Development : A study described the preparation of 2‐Hydroxyiminomethyl‐N‐Methylpyridinium methanesulphonate (P2S) by reacting pyridine‐2‐aldoxime with methyl methanesulphonate, which could be used as an antidote to organophosphorus poisoning (Creasey & Green, 1959).
Synthesis of Cycloadducts : A research paper highlighted the reaction of 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates with potassium fluoride to produce o-quinodimethanes, which were then used to create [4+2] cycloadducts (Shirakawa & Sano, 2014).
Methane to Methanol Conversion : A study by Periana et al. (1993) focused on the catalytic oxidation of methane to methanol via methyl bisulfate using mercuric ions. This process could potentially be a practical scheme for the conversion of methane to methanol using molecular oxygen (Periana et al., 1993).
Methanethiol Oxidation Studies : Research into the behavior of methanethiol in the presence of transition metals and ascorbate revealed insights into the formation of dimethyl trisulfide and dimethyl disulfide, important in understanding sulfur compound transformations (Chin & Lindsay, 1994).
Methanesulfonate Complexes and Biofilm Formation : A study on 2-chloroethyl(methylsulfonyl)methanesulfonate (clomesone) evaluated its structural, vibrational properties, and biological activity. This research is crucial in understanding the role of such complexes in biofilm formation and quorum sensing activity (Galván et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that esters, a group to which this compound belongs, are frequently involved in biological processes and have several commercial and synthetic applications .
Mode of Action
Methyl 2-(methanesulfonylmethyl)benzoate is an ester, and esters are known to undergo hydrolysis under acidic or basic conditions . The methane sulfonate esters of dihydric and polyhydric alcohols, which this compound is a part of, are biological alkylating agents. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Biochemical Pathways
Esters, in general, can participate in various reactions, including hydrolysis, aminolysis, and trans-esterification .
Result of Action
The general action of esters involves the formation of carboxylic acids and alcohols under hydrolysis .
properties
IUPAC Name |
methyl 2-(methylsulfonylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)9-6-4-3-5-8(9)7-15(2,12)13/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWVGQGASUNLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methanesulfonylmethyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.